molecular formula C11H20N2O2S B5016400 N-(2-methoxyethylcarbamothioyl)cyclohexanecarboxamide

N-(2-methoxyethylcarbamothioyl)cyclohexanecarboxamide

Cat. No.: B5016400
M. Wt: 244.36 g/mol
InChI Key: PJVXQLACXNSUJR-UHFFFAOYSA-N
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Description

N-(2-methoxyethylcarbamothioyl)cyclohexanecarboxamide is a compound that belongs to the class of carbamothioyl derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a cyclohexane ring, a carbamothioyl group, and a methoxyethyl group, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethylcarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with a suitable amine and a thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethylcarbamothioyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

N-(2-methoxyethylcarbamothioyl)cyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxyethylcarbamothioyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxyethylcarbamothioyl)cyclohexanecarboxamide include:

Uniqueness

This compound is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties and reactivity compared to other carbamothioyl derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyethylcarbamothioyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-15-8-7-12-11(16)13-10(14)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVXQLACXNSUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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